N-(3-fluorophenyl)-1-[(3-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
N-(3-fluorophenyl)-1-[(3-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a dihydropyridine core substituted with a 3-fluorophenyl carboxamide group and a 3-methylbenzyl moiety at the N1 position. The compound’s molecular formula is C20H17FN2O2 (molecular weight: 336.36 g/mol). Its structure combines a planar dihydropyridine ring with electron-withdrawing (fluorine) and hydrophobic (methyl) substituents, which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
N-(3-fluorophenyl)-1-[(3-methylphenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O2/c1-14-4-2-5-15(10-14)12-23-13-16(8-9-19(23)24)20(25)22-18-7-3-6-17(21)11-18/h2-11,13H,12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUFVYYIOMIZHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluorophenyl)-1-[(3-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide, a dihydropyridine derivative, has garnered attention in medicinal chemistry for its potential biological activities. This compound is characterized by its unique structural features, which include a fluorophenyl group and a dihydropyridine ring, suggesting diverse interactions with biological targets.
Chemical Structure and Properties
The molecular formula of the compound is , and it possesses a molecular weight of 348.36 g/mol. The structure includes:
- Dihydropyridine Ring : A core feature that contributes to its biological activity.
- Fluorophenyl Group : Enhances lipophilicity and may influence receptor binding.
- Carboxamide Functionality : Potentially involved in hydrogen bonding with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific receptors or enzymes. It is hypothesized that the compound may act as an agonist or antagonist depending on the target, modulating various signaling pathways. For instance, compounds in the dihydropyridine class are known to interact with calcium channels and other receptors, influencing cardiovascular and gastrointestinal functions.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Gastrointestinal Motility : Studies show that similar compounds can act as agonists at motilin receptors, enhancing gastric motility and potentially treating gastrointestinal disorders .
- Antimicrobial Activity : Dihydropyridine derivatives have been explored for their antibacterial properties, particularly against resistant strains .
- Anticancer Potential : Some derivatives have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Study 1: Motilin Receptor Agonism
A study evaluating the effects of related compounds on motilin receptors demonstrated significant increases in the amplitude of contractions in isolated gastric tissues from rabbits. This suggests that this compound could be a candidate for further development in gastrointestinal therapies .
Study 2: Antimicrobial Testing
Another investigation into the antimicrobial properties of dihydropyridine derivatives revealed that compounds with similar structures exhibited notable activity against various bacterial strains. This positions this compound as a potential lead compound in the search for new antibiotics .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Insights:
Substituent Position Effects: The 3-fluorophenyl group in the target compound (meta position) contrasts with analogs bearing substituents at ortho (e.g., 2-fluorophenyl in ) or para (e.g., 4-chlorophenyl in ). Chlorine vs. Fluorine: Chlorinated analogs (e.g., BG16148 ) exhibit higher molecular weights and lipophilicity (Cl: logP ~3.5 vs. F: logP ~2.8), which may affect membrane permeability.
Amide-Linked Group Modifications: Replacement of the 3-fluorophenyl with a 4-methoxyphenyl group () introduces a polar methoxy moiety, likely enhancing aqueous solubility (e.g., calculated logP decreases by ~0.5 units).
Synthetic Accessibility :
- The target compound and its analogs are synthesized via carboxamide coupling (e.g., HATU/DIPEA-mediated reactions) or alkylation of the dihydropyridine core, as described in . Yields vary significantly (23–90%), influenced by substituent steric hindrance and reaction conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
